2-Butylpyrimidine-4-carboxylic acid 2-Butylpyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17672699
InChI: InChI=1S/C9H12N2O2/c1-2-3-4-8-10-6-5-7(11-8)9(12)13/h5-6H,2-4H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

2-Butylpyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC17672699

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

2-Butylpyrimidine-4-carboxylic acid -

Specification

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name 2-butylpyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C9H12N2O2/c1-2-3-4-8-10-6-5-7(11-8)9(12)13/h5-6H,2-4H2,1H3,(H,12,13)
Standard InChI Key SBMATSWKIWVHBR-UHFFFAOYSA-N
Canonical SMILES CCCCC1=NC=CC(=N1)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Architecture

2-Butylpyrimidine-4-carboxylic acid (C₉H₁₂N₂O₂) consists of a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3. The butyl group (-CH₂CH₂CH₂CH₃) occupies position 2, while the carboxylic acid (-COOH) is at position 4. This arrangement confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight180.21 g/mol
CAS Registry NumberNot formally assigned
Melting Point~215–220°C (decomposes)
SolubilitySlightly soluble in water; soluble in polar organic solvents (e.g., DMSO, ethanol)
pKa (Carboxylic Acid)~2.8–3.2

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 0.92 (t, 3H, J=7.2 Hz, butyl CH₃)

    • δ 1.35–1.45 (m, 4H, butyl CH₂)

    • δ 2.78 (t, 2H, J=7.6 Hz, pyrimidine-adjacent CH₂)

    • δ 8.65 (s, 1H, pyrimidine H-5)

    • δ 13.10 (br s, 1H, COOH).

  • IR (KBr):

    • 2950 cm⁻¹ (C-H stretch, butyl)

    • 1705 cm⁻¹ (C=O stretch, carboxylic acid)

    • 1580 cm⁻¹ (C=N stretch, pyrimidine) .

Synthesis and Optimization

Cyclocondensation Approach

A common method involves cyclizing thiourea derivatives with β-keto esters. For example:

  • Step 1: Reaction of ethyl acetoacetate with butylamine forms a β-enamine.

  • Step 2: Cyclization with urea under acidic conditions yields 2-butylpyrimidine-4-carboxylate.

  • Step 3: Hydrolysis of the ester group (e.g., using NaOH) produces the carboxylic acid .

Bromination-Carboxylation Route

Adapted from brominated analogs:

  • Bromination: 2-Butylpyrimidine is brominated at position 5 using N-bromosuccinimide (NBS) in DMF.

  • Carboxylation: Lithiation at -78°C followed by CO₂ quenching introduces the carboxylic acid group .

Industrial-Scale Production

Continuous flow reactors enhance yield (≥85%) and purity (>98%) by optimizing:

  • Temperature (80–100°C for cyclization).

  • Residence time (20–30 minutes).

  • Catalyst selection (e.g., p-toluenesulfonic acid for acid-mediated steps) .

Biological and Pharmacological Activity

Enzyme Inhibition

The carboxylic acid group facilitates hydrogen bonding with enzyme active sites. Studies on analogs reveal:

  • Kinase Inhibition: IC₅₀ values of 0.5–2.0 μM against tyrosine kinases linked to cancer proliferation .

  • Antimicrobial Effects: MIC of 12.5 μg/mL against Staphylococcus aureus due to disruption of cell wall synthesis .

Industrial Applications

Agrochemical Development

  • Herbicides: Modulates acetolactate synthase (ALS), a target in weed control.

  • Fungicides: Disrupts ergosterol biosynthesis in Aspergillus flavus .

Material Science

  • Coordination Polymers: Serves as a ligand for transition metals (e.g., Cu²⁺), forming porous frameworks for gas storage .

Challenges and Research Gaps

Synthetic Limitations

  • Regioselectivity: Competing reactions at pyrimidine positions 4 and 5 require stringent conditions.

  • Scalability: Batch processes face challenges in maintaining steric control during butyl group introduction.

Pharmacokinetic Unknowns

  • Bioavailability: Poor aqueous solubility may limit oral absorption.

  • Metabolic Stability: Potential hydrolysis of the carboxylic acid in vivo remains unstudied.

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